1-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-pyrazole-5-carboxamide” is a complex organic molecule that contains several functional groups, including a pyrazole ring, a triazine ring, and a carboxamide group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For instance, the triazine ring could potentially be formed through a series of reactions involving diazotization and cyclization . The pyrazole ring could be formed through a condensation reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The triazine ring is a six-membered ring with three nitrogen atoms and three carbon atoms . The pyrazole ring is a five-membered ring with two nitrogen atoms .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the conditions and the reagents present. For example, the triazine ring could potentially undergo substitution reactions with nucleophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of polar functional groups, the overall size and shape of the molecule, and the presence of aromatic rings could all influence properties such as solubility, melting point, and reactivity .Scientific Research Applications
Reaction Mechanisms and Synthesis Routes
Unexpected Reaction Mechanisms : The study by Ledenyova et al. (2018) examines the reaction mechanisms of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates, which shares a structural motif with the compound , highlighting the complexity of chemical reactions involving pyrazole and triazine derivatives through ANRORC rearrangement processes (Ledenyova et al., 2018).
Synthesis of Benzamide-Based Derivatives : Hebishy et al. (2020) describe a novel route for synthesizing benzamide-based 5-aminopyrazoles and their fused heterocycles, demonstrating the compound's versatility in creating biologically active molecules with significant antiviral activities (Hebishy et al., 2020).
Biological Activity
Antimicrobial and Antifungal Activities : A study by Hassan (2013) on pyrazoline and pyrazole derivatives, which are structurally related to the compound, shows potential antimicrobial and antifungal properties, suggesting its potential use in developing new therapeutic agents (Hassan, 2013).
Antileukemic Activity : Research by Shealy and O'dell (1971) into 3-triazeno derivatives of pyrazole-4-carboxylic acid esters and amides, which share a core structure with the compound of interest, reveals their potential in increasing survival time in leukemia assays, highlighting the compound's relevance in cancer research (Shealy & O'dell, 1971).
Chemical Properties and Transformations
- Synthesis and Characterization of Derivatives : The work by Youssef et al. (2011) on the synthesis of thiazolo[3,2-a]pyrimido[4,5-d]oxazin-4(5H)-one derivatives explores the chemical transformations and biological activity of compounds structurally related to the target molecule, indicating its potential in creating compounds with biocidal properties (Youssef et al., 2011).
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,3-triazines, have been used in the synthesis of biologically important compounds .
Mode of Action
It’s known that 1,2,3-triazines can undergo various chemical transformations . For instance, they can be converted to other derivatives under mildly basic conditions .
Biochemical Pathways
1,2,3-triazines are known to be synthetically important molecular platforms for a variety of chemical transformations .
Pharmacokinetics
Similar compounds, such as 6-hydroxy-1,2,4-triazine-3,5(2h,4h)-dione derivatives, have shown good potency and improved metabolic stability .
Result of Action
Similar compounds, such as 6-hydroxy-1,2,4-triazine-3,5(2h,4h)-dione derivatives, have been found to be potent inhibitors of d-amino acid oxidase (daao), with ic50 values in the double-digit nanomolar range .
Action Environment
It’s known that the reactivity of similar compounds, such as 9,10-anthracenediones, can be influenced by the features of reactivity and molecular affinity .
Properties
IUPAC Name |
2-methyl-N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6O2/c1-19-12(6-7-16-19)13(21)15-8-9-20-14(22)10-4-2-3-5-11(10)17-18-20/h2-7H,8-9H2,1H3,(H,15,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACXLSTIBSUUADW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NCCN2C(=O)C3=CC=CC=C3N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.